molecular formula C20H18ClN3O4S B14989704 5-chloro-N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B14989704
M. Wt: 431.9 g/mol
InChI Key: RDRUXBFRWTYRIL-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylamine and 4-methylbenzenesulfonyl chloride, which undergo a series of reactions including chlorination, sulfonylation, and cyclization to form the pyrimidine ring. The reaction conditions usually involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The purification process may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-CHLORO-N-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXYPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
  • 4-METHOXYPHENYL N-(4-METHYLPHENYL)CARBAMATE

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE exhibits unique structural features such as the presence of both methoxy and sulfonyl groups, which may contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

5-chloro-N-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O4S/c1-13-3-5-14(6-4-13)12-29(26,27)20-22-11-17(21)18(24-20)19(25)23-15-7-9-16(28-2)10-8-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

RDRUXBFRWTYRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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